

Application Notes: Dclk1-IN-1 for In Vitro Kinase Assays

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Compound of Interest

Compound Name: Dclk1-IN-1

Cat. No.: B2810938

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal migration and microtubule regulation.^{[1][2][3]} Emerging evidence has implicated DCLK1 overexpression in multiple human cancers, such as pancreatic, colorectal, and gastric cancer, where its expression often correlates with poor patient prognosis.^{[1][4]} DCLK1 is considered a marker for tuft cells and is involved in regulating tissue regeneration and type II immune responses. Its role in cancer initiation, maintenance, and metastasis has made it an attractive therapeutic target. **Dclk1-IN-1** is a potent and selective chemical probe for the DCLK1 kinase domain, also showing inhibitory activity against DCLK2. This orally bioavailable compound serves as a valuable tool for investigating DCLK1 biology and its role in cancer.

Dclk1-IN-1: Mechanism of Action

Dclk1-IN-1 is an ATP-competitive inhibitor of the DCLK1 kinase domain. It exhibits high selectivity for DCLK1 and DCLK2 over other kinases like ERK5, ACK, and LRRK2. The inhibitory activity of **Dclk1-IN-1** has been confirmed in various assays, including biochemical kinase assays and cellular target engagement assays.

Quantitative Data Summary

The inhibitory potency of **Dclk1-IN-1** against DCLK1 and related kinases has been determined across multiple assay formats. The following table summarizes the key quantitative data for easy comparison.

Target	Assay Type	IC50 (nM)	ATP Concentration	Reference
DCLK1	Binding Assay (KINOMEscan)	9.5	N/A	
Kinase Assay (³³ P-ATP)	57.2	50 μM (Km)		
Kinase Assay (Mobility Shift)	55	100 μM		
Cellular Assay (NanoBRET)	279	N/A		
DCLK2	Binding Assay	31	N/A	
Kinase Assay (³³ P-ATP)	103	100 μM (Km)		

Experimental Protocols

Radiometric ³³P-ATP In Vitro Kinase Assay

This protocol is adapted from established methods to determine the IC50 of **Dclk1-IN-1** against DCLK1 kinase.

Materials and Reagents:

- Recombinant human DCLK1 kinase domain
- **Dclk1-IN-1** (and negative control DCLK1-NEG)
- Myelin Basic Protein (MBP) or a suitable peptide substrate (e.g., 5-FAM-KKLRRTLSVA-COOH)

- ^{33}P -ATP
- Kinase Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl_2 , 2 mM DTT, 0.015% Brij-35, 0.004% Tween 20
- ATP Solution (50 μM in Kinase Assay Buffer)
- 96-well plates
- Phosphocellulose paper
- Scintillation counter and fluid
- DMSO

Procedure:

- Compound Preparation: Prepare a 12-point serial dilution of **Dclk1-IN-1** in DMSO, starting from a high concentration (e.g., 10 mM). The final DMSO concentration in the assay should be kept constant (e.g., 1%).
- Enzyme and Substrate Preparation: Dilute the recombinant DCLK1 enzyme and substrate (MBP) to the desired concentrations in Kinase Assay Buffer.
- Assay Reaction: a. To each well of a 96-well plate, add 5 μL of the diluted **Dclk1-IN-1** or DMSO (for control wells). b. Add 20 μL of the DCLK1 enzyme solution to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding 25 μL of the ATP/substrate mixture (containing 50 μM ATP and ^{33}P -ATP). d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
- Reaction Termination and Detection: a. Spot a portion of the reaction mixture from each well onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated ^{33}P -ATP. c. Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

- Data Analysis: a. Calculate the percentage of kinase inhibition for each **Dclk1-IN-1** concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mobility Shift In Vitro Kinase Assay

This is a non-radioactive method for measuring kinase activity.

Materials and Reagents:

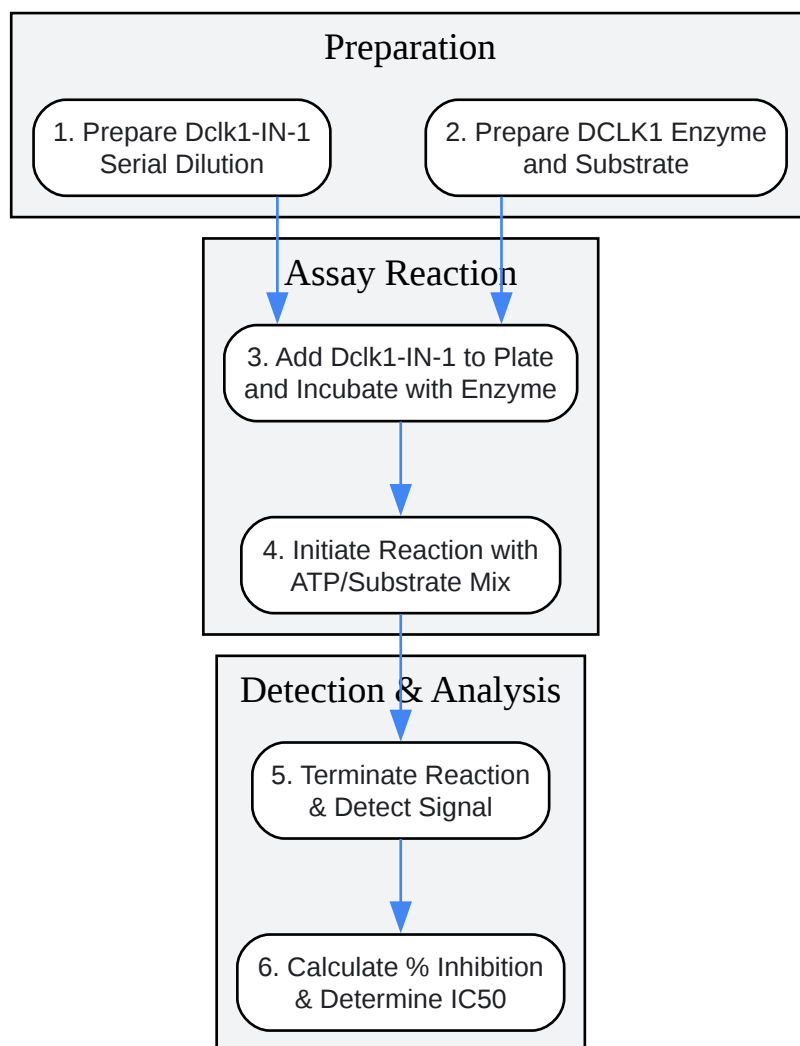
- Recombinant human DCLK1 kinase domain
- **Dclk1-IN-1**
- Fluorescently labeled peptide substrate (e.g., FL-Peptide 12)
- Kinase Assay Buffer (as described above)
- ATP Solution (100 μ M in Kinase Assay Buffer)
- Microcapillary electrophoresis platform
- DMSO

Procedure:

- Compound and Reagent Preparation: As described in the radiometric assay protocol.
- Assay Reaction: a. Add **Dclk1-IN-1** or DMSO to the assay wells. b. Add the DCLK1 enzyme and incubate. c. Initiate the reaction by adding the ATP and fluorescently labeled peptide substrate mixture. d. Incubate for 60 minutes at room temperature.
- Detection: a. Terminate the reaction according to the manufacturer's instructions for the mobility shift assay platform. b. Measure the conversion of the peptide substrate to its phosphorylated form using microcapillary electrophoresis. The two forms will have different mobilities.

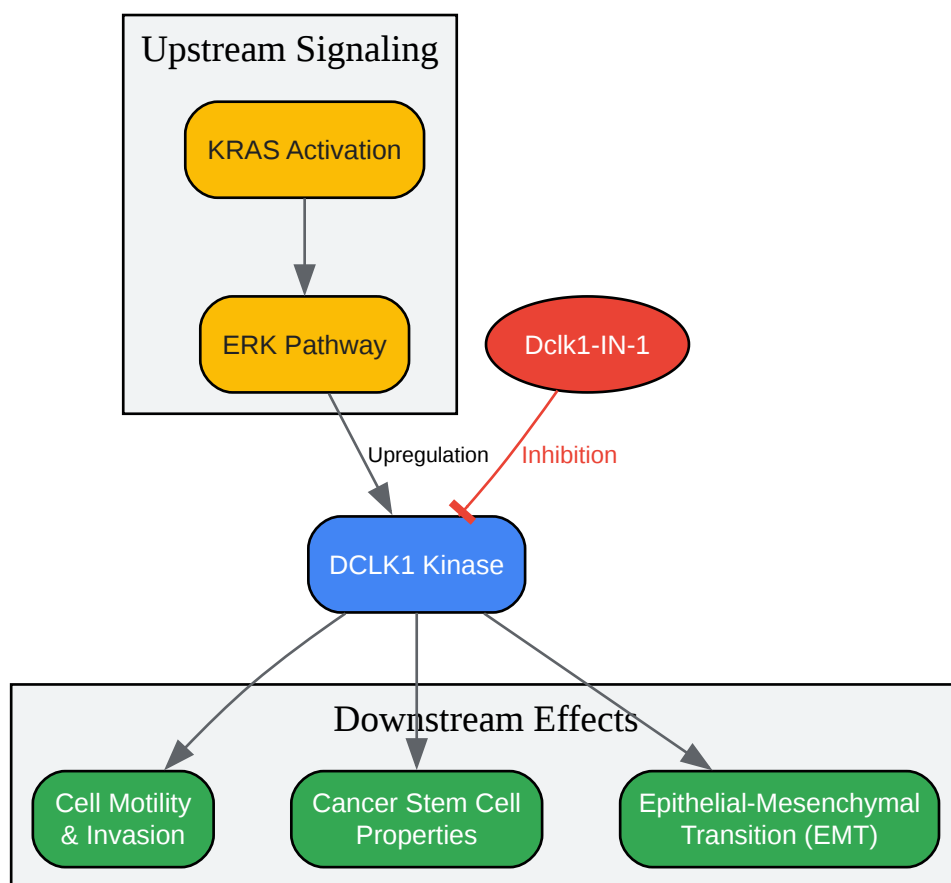
- Data Analysis: a. Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate. b. Determine the IC₅₀ value as described in the radiometric assay protocol.

Visualizations



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Caption: Workflow for the in vitro kinase assay to determine **Dclk1-IN-1** IC₅₀.



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Caption: Simplified signaling pathway showing DCLK1 regulation and inhibition by **Dclk1-IN-1**.

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- To cite this document: BenchChem. [Application Notes: Dclk1-IN-1 for In Vitro Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2810938#dclk1-in-1-protocol-for-in-vitro-kinase-assay]

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